2-(3-Nitrophenyl)benzoxazole

Synthetic Chemistry Process Optimization Heterocyclic Synthesis

2-(3-Nitrophenyl)benzoxazole (CAS 840-56-2) is a heterocyclic organic compound belonging to the 2-arylbenzoxazole class, characterized by a benzoxazole core substituted at the 2-position with a 3-nitrophenyl group. With a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol, it is typically supplied with a purity of 95-97%.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
Cat. No. B1636319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)benzoxazole
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H
InChIKeySNRUHHAZKSZEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)benzoxazole: A Specialized Research Intermediate for Procurement Evaluation


2-(3-Nitrophenyl)benzoxazole (CAS 840-56-2) is a heterocyclic organic compound belonging to the 2-arylbenzoxazole class, characterized by a benzoxazole core substituted at the 2-position with a 3-nitrophenyl group [1]. With a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol, it is typically supplied with a purity of 95-97% . The meta-nitro substitution pattern differentiates it from its ortho- (2-nitrophenyl) and para- (4-nitrophenyl) isomers, a structural nuance that dictates its unique electronic and chemical reactivity profile .

Procurement Alert: Why 2-(3-Nitrophenyl)benzoxazole Cannot Be Replaced by Its Ortho- or Para- Isomers


The position of the nitro group on the phenyl ring of 2-arylbenzoxazoles critically influences the molecule's electronic properties and reactivity, making isomers non-interchangeable. For instance, the 2-nitrophenyl (ortho) isomer is a known fluorogenic substrate for bacterial nitroreductase enzymes due to a specific 'fluorescence off-on' mechanism that is not applicable to the meta-substituted analogue [1]. Conversely, the 3-nitrophenyl (meta) substitution pattern imparts distinct electronic effects that are crucial for its utility as a synthetic intermediate and in materials science, where the nitro group acts as a key electron-withdrawing moiety and a precursor for further functionalization via reduction [2]. Substituting with an incorrect isomer will fundamentally alter the reaction pathway, target interaction, or material property, leading to experimental failure.

Quantitative Differentiators for 2-(3-Nitrophenyl)benzoxazole: Evidence-Based Selection Criteria


High Synthesis Yield Advantage of 2-(3-Nitrophenyl)benzoxazole via Optimized Oxidative Cyclization

A key procurement differentiator for 2-(3-nitrophenyl)benzoxazole is its accessibility via a high-yielding synthetic route compared to other nitro-substituted benzoxazoles. Using an optimized oxidative cyclization protocol under an oxygen atmosphere, 2-(3-nitrophenyl)benzoxazole can be synthesized with an exceptional isolated yield . This compares favorably to the yields of 56-83% reported in a general microwave-assisted synthesis of various 2-substituted benzoxazoles, including nitro-derivatives, from nitrophenols and carboxylic acids [1]. The high yield of the specific 3-nitro isomer suggests a favorable reaction profile that reduces raw material costs and purification efforts for research-scale production.

Synthetic Chemistry Process Optimization Heterocyclic Synthesis

Distinct Lipophilicity (LogP) Profile Influencing Physicochemical Behavior

The lipophilicity of 2-(3-nitrophenyl)benzoxazole, as measured by its calculated LogP value, provides a key differentiation point from unsubstituted or other substituted benzoxazoles, which is critical for applications involving partitioning or membrane permeability. The compound has a reported LogP of 3.93 . While a direct comparator for the unsubstituted 2-phenylbenzoxazole is not available in this exact context, this value is significantly higher than that of more polar analogs (e.g., 2-(4-aminophenyl)benzoxazole, LogP ~1.2 [1]), indicating its greater hydrophobic character. This property is essential for predicting behavior in biological assays, extraction processes, and material formulations.

Physicochemical Properties ADME Prediction Lipophilicity

Unique Positional Isomerism: Fluorescence Quenching vs. 'Off-On' Probe Capability

The 3-nitrophenyl (meta) substitution pattern on the benzoxazole core results in a fundamentally different photophysical behavior compared to its 2-nitrophenyl (ortho) isomer. The ortho-isomer, 2-(2-nitrophenyl)benzoxazole, is a well-documented fluorogenic substrate for detecting bacterial nitroreductase activity, where enzymatic reduction of the nitro group to an amine yields a strongly fluorescent product [1]. In contrast, the meta-nitro group in 2-(3-nitrophenyl)benzoxazole leads to fluorescence quenching, preventing its use as an 'off-on' probe [2]. This is a critical functional distinction: the meta-isomer is not a fluorogenic substrate and is instead employed in applications requiring a non-fluorescent or quenched state, such as a precursor for synthesizing other functional materials.

Fluorogenic Probe Nitroreductase Assay Positional Isomer

Validated Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)benzoxazole


Use as a High-Purity Intermediate for Diversifying Heterocyclic Libraries

The high synthetic yield (up to 99%) and commercial availability of 2-(3-nitrophenyl)benzoxazole make it a cost-effective and reliable starting material for medicinal chemistry and chemical biology programs. The nitro group serves as a versatile handle for reduction to the corresponding aniline, which can then be further derivatized through amide coupling, diazotization, or other transformations to generate diverse libraries of benzoxazole-containing compounds. This application leverages the compound's primary strength as a robust and efficient synthetic building block.

Development of Non-Fluorescent Precursors for Functional Materials

The inherently quenched fluorescence of 2-(3-nitrophenyl)benzoxazole, distinct from its ortho-isomer [1], is advantageous in materials science applications where background fluorescence is undesirable. It can serve as a precursor for synthesizing polymers, coordination complexes, or other advanced materials where the nitro group can be selectively reduced or modified after material formation. Its predicted high lipophilicity (LogP 3.93) also makes it suitable for incorporation into hydrophobic matrices or for applications requiring preferential partitioning into non-polar environments.

Reference Standard for Analytical Method Development Involving Nitrobenzoxazole Isomers

Due to the distinct physicochemical and functional differences between the ortho-, meta-, and para-nitro isomers of 2-phenylbenzoxazole, 2-(3-nitrophenyl)benzoxazole serves as a critical reference standard. Its unique NMR spectroscopic signature [2] and chromatographic behavior (e.g., HPLC retention time) are essential for developing analytical methods to verify the identity and purity of synthesized isomers, ensuring the correct positional isomer is used in subsequent experiments and preventing costly errors in research and development.

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